Licofuranone
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Overview
Description
Licofuranone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids . It has been detected in several different foods, such as black tea, green tea, teas (Camellia sinensis), herbal tea, and herbs and spices . It is a constituent of licorice (Glycyrrhiza sp.) .
Molecular Structure Analysis
The molecular structure of Licofuranone has been assigned based on the isolation of the compound from a species of licorice brought from the northwestern region of China . The detailed molecular structure analysis of Licofuranone is not explicitly available in the literature.Scientific Research Applications
1. Solvent-Free Synthesis in Rubber Processing Industry
Licofuranone, as part of cardanol grafted onto liquid isoprene rubber (CA-g-LIR), is synthesized using a solvent-free method. This method has significant applications in rubber processing, particularly as a plasticizer and compatibilizer. CA-g-LIR demonstrates improved plasticizing effects, such as increased elongation, reduced viscosity, and lower glass transition temperature compared to standard liquid isoprene rubber (LIR). This synthesis approach is simple, green, and cost-effective, making it suitable for industrial production (Wang et al., 2021).
2. Analytical Methods in Lignocellulose Pretreatment
In the field of biofuels, particularly ethanol, methane, and butanol production, licofuranone plays a role in the pretreatment of lignocelluloses. Lignocelluloses have a resistant structure, necessitating various pretreatment methods to enhance their digestibility for biofuel production. The analytical methods employed to study these pretreatments, such as imaging and crystallinity analysis, are essential for understanding and optimizing the process (Karimi & Taherzadeh, 2016).
3. Applications in Lithium-Sulfur Batteries
The synthesis of licofuranone also finds applications in the development of lithium-sulfur (Li-S) batteries. Research in this area targets producing batteries with high useful energy density. Understanding the role of materials like licofuranone in these batteries helps address the gap between fundamental research and practical applications, contributing to the creation of more reliable and commercially viable Li-S batteries (Fang et al., 2017).
4. Use in Polymer Applications
Licofuranone, as part of lignin derived from bioethanol production, is used as a reactive reinforcing filler in soy-based polyurethane biofoam. This application demonstrates significant improvements in mechanical and thermal properties of the resulting composites. The use of licofuranone in this context offers a sustainable method for enhancing the performance of polyurethane applications (Luo et al., 2013).
5. In Dentistry for Caries Identification
Licofuranone, through Laser Induced Breakdown Spectroscopy (LIBS), can be used for real-time, in vitro and in vivo identification of carious teeth. This application allows for fast and accurate identification of dental caries, enhancing the precision of dental treatments (Samek et al., 2001).
properties
CAS RN |
161099-38-3 |
---|---|
Product Name |
Licofuranone |
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3 |
InChI Key |
WLDXQYSLYHUZTM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
melting_point |
162°C |
physical_description |
Solid |
synonyms |
licofuranone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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